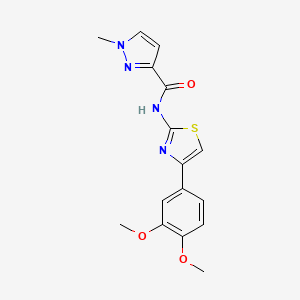
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPT is a thiazolyl-pyrazole derivative that has been found to possess unique properties that make it useful in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A compound with a similar structure was synthesized through specific reactions involving semicarbazide and characterized by X-ray diffraction, highlighting its crystal and molecular structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
- Novel Synthesis Approaches : Various novel synthesis methodologies for derivatives of the compound have been explored, focusing on improving yields and exploring different catalytic approaches, with significant attention to the structural features through computational applications (Kanwal et al., 2022).
Potential Applications
- Antibacterial and Antifungal Properties : Compounds synthesized from derivatives have shown remarkable antibacterial activity against specific strains like Pseudomonas aeruginosa and antifungal activity against Aspergillus niger, suggesting potential for development as antimicrobial agents (Rizk et al., 2017).
- Anticancer Activities : Certain derivatives have been screened for anticancer activity, with some showing high activity against specific cancer cell lines, indicating their potential in cancer therapy research (Ahsan, 2012).
- Photophysical Studies : Research on derivatives has also extended to photophysical studies, exploring their potential as fluorescent chemosensors for the detection of metal ions like Fe3+, showcasing their application in chemical sensing technologies (Khan, 2020).
Mécanisme D'action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of a thiazole compound depend on its structure and substituents. For example, some thiazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of action
The mode of action of thiazole compounds also varies depending on their structure and substituents. Some thiazole derivatives interact with their targets by forming covalent bonds, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their structure, substituents, and the route of administration .
Result of action
The result of the action of a thiazole compound can vary depending on its specific targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity, meaning they can kill cells .
Action environment
The action, efficacy, and stability of a thiazole compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-20-7-6-11(19-20)15(21)18-16-17-12(9-24-16)10-4-5-13(22-2)14(8-10)23-3/h4-9H,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYLIYLIUINRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

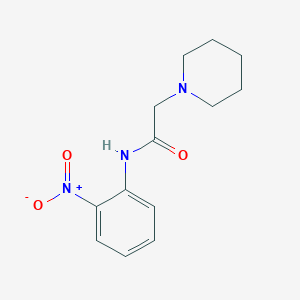
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)
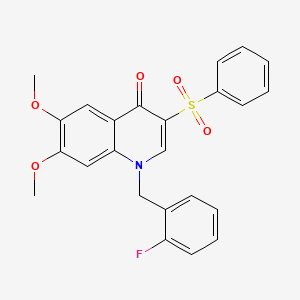

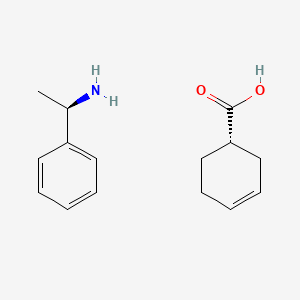
![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)
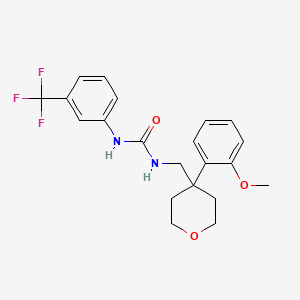

![4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2683829.png)
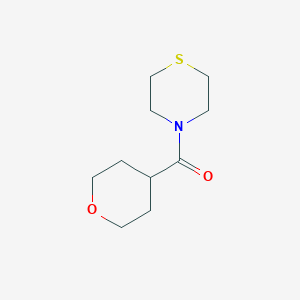
![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)
![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)
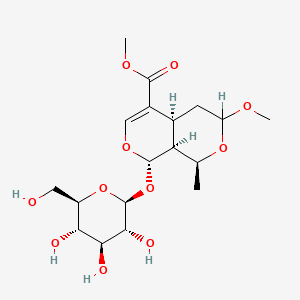
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2683839.png)